molecular formula C17H13Br3Cl3N3OS B11979177 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide CAS No. 303062-96-6

4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide

Cat. No.: B11979177
CAS No.: 303062-96-6
M. Wt: 653.4 g/mol
InChI Key: YQOQOUAYBXCWMC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, including halogenation and amide formation. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide include:

Properties

CAS No.

303062-96-6

Molecular Formula

C17H13Br3Cl3N3OS

Molecular Weight

653.4 g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-[(2,4-dibromo-5-methylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H13Br3Cl3N3OS/c1-8-6-13(12(20)7-11(8)19)24-16(28)26-15(17(21,22)23)25-14(27)9-2-4-10(18)5-3-9/h2-7,15H,1H3,(H,25,27)(H2,24,26,28)

InChI Key

YQOQOUAYBXCWMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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